1,2-Dioleoyl-sn-glycero-3-succinate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

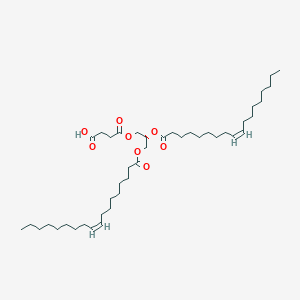

4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H76O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(46)49-37-39(38-50-42(47)36-35-40(44)45)51-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38H2,1-2H3,(H,44,45)/b19-17-,20-18-/t39-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGIZLLBNVAMQT-NYVOMTAGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H76O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677180 |

Source

|

| Record name | 4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127640-49-7 |

Source

|

| Record name | 4-[(2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propoxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS), an anionic lipid increasingly utilized in advanced drug delivery systems.

Molecular Structure and Properties

This compound is a synthetic, biocompatible lipid derivative. Its structure is characterized by a stereospecifically defined glycerol backbone at the sn-3 position. Two unsaturated oleoyl chains are ester-linked at the sn-1 and sn-2 positions, while a succinate moiety is attached at the sn-3 position. This succinate headgroup imparts a net negative charge and pH-responsive behavior to the molecule.[1][]

The presence of the two cis-double bonds in the oleoyl chains introduces kinks, leading to a lower packing density in lipid bilayers. This contributes to increased membrane fluidity and flexibility, which can be advantageous for creating fusogenic liposomes or nanoparticles that can efficiently merge with cellular membranes.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, others such as the precise melting point and critical micelle concentration (CMC) are not consistently reported in publicly available literature.

| Property | Value | Source |

| IUPAC Name | 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid | [] |

| Synonyms | DOGS, 18:1 DGS, DOSG | [] |

| CAS Number | 127640-49-7 | |

| Molecular Formula | C43H76O8 | [3] |

| Molecular Weight | 721.06 g/mol | [][3] |

| Appearance | White Solid | [] |

| Purity | >98% | [] |

| Storage Temperature | -20°C | [] |

| pKa of Succinate | Not empirically determined; expected range for carboxylic acids is ~4-5. | |

| Melting Point | Data not available | |

| CMC | Data not available |

Structural Diagram

The chemical structure of this compound is visualized below. The diagram highlights the glycerol backbone, the two oleoyl chains, and the terminal succinate headgroup.

Caption: Molecular structure of this compound.

Synthesis and Formulation

Proposed Synthesis Pathway

The synthesis of this compound typically starts from the precursor 1,2-dioleoyl-sn-glycerol. The key step is the esterification of the free primary hydroxyl group at the sn-3 position with succinic anhydride. This reaction is often carried out in the presence of a catalyst and a non-protic solvent.

Caption: Proposed synthesis workflow for DOGS.

Applications in Drug Delivery

DOGS is a versatile excipient in the formulation of lipid-based drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs). Its anionic nature allows for electrostatic interactions with cationic components, while its pH sensitivity can be exploited for triggered release in acidic environments like endosomes or tumors.[1][]

Role in Lipid Nanoparticle (LNP) Formulations

In LNP formulations for nucleic acid delivery (e.g., siRNA, mRNA), DOGS acts as an anionic "helper lipid." It is typically combined with an ionizable cationic lipid, cholesterol, and a PEGylated lipid. In this system, DOGS contributes to the structural integrity of the nanoparticle, helps to balance the overall surface charge, and can aid in the endosomal escape of the nucleic acid payload.

Caption: Key components of a lipid nanoparticle for gene delivery.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

A common method to prepare liposomes incorporating DOGS is the thin-film hydration technique, followed by extrusion for size homogenization.

Materials:

-

This compound (DOGS)

-

Primary structural lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

Other lipids as required (e.g., cholesterol, cationic lipids)

-

Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Methodology:

-

Lipid Dissolution: The desired molar ratios of DOGS and other lipids are dissolved in the organic solvent in a round-bottom flask. The mixture is gently swirled until a clear, homogenous solution is obtained.

-

Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the highest transition temperature of the lipids used.

-

Vacuum Drying: The flask is placed under high vacuum for several hours (or overnight) to ensure complete removal of any residual organic solvent.

-

Hydration: The dry lipid film is hydrated by adding the aqueous buffer. The flask is agitated (e.g., by vortexing or gentle shaking) to disperse the lipids, forming multilamellar vesicles (MLVs). The hydration temperature should again be above the lipid transition temperature.

-

Extrusion (Sizing): The MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size. This process breaks down the large, heterogeneous MLVs into smaller, more uniform unilamellar vesicles (LUVs) with a defined diameter.

Caption: Workflow for liposome preparation by thin-film hydration.

References

An In-depth Technical Guide to the Synthesis of 1,2-Dioleoyl-sn-Glycero-3-Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic, pH-sensitive lipid that has garnered significant attention in the field of drug delivery and biomembrane research.[] Structurally, it consists of a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a succinic acid moiety at the sn-3 position. This unique structure imparts a negative charge and pH-responsive properties, making it a valuable component in the formulation of liposomes and other lipid-based nanoparticles for triggered drug release.[] This technical guide provides a comprehensive overview of the synthesis of DOGS, including a detailed experimental protocol, characterization data, and visual representations of the synthetic pathway and experimental workflow.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for the handling, formulation, and characterization of the synthesized lipid.

| Property | Value | Reference |

| Molecular Formula | C43H76O8 | [][2] |

| Molecular Weight | 721.06 g/mol | [][2] |

| Appearance | White Solid | [] |

| Purity | >98% | [] |

| Storage Temperature | -20°C | [] |

| IUPAC Name | 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid | [] |

| Synonyms | DOGS, 18:1 DGS, 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-succinate | [3] |

Synthetic Pathway

The synthesis of this compound is achieved through the esterification of 1,2-dioleoyl-sn-glycerol with succinic anhydride. This reaction is typically catalyzed by a base such as 4-dimethylaminopyridine (DMAP) in an anhydrous organic solvent.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound based on general esterification procedures.

Materials:

-

1,2-dioleoyl-sn-glycerol (DOG)

-

Succinic anhydride

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dioleoyl-sn-glycerol (1 equivalent) in anhydrous dichloromethane.

-

To this solution, add succinic anhydride (1.2 equivalents) and 4-(dimethylamino)pyridine (0.1 equivalents).

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 0.5 N HCl, water, and saturated NaHCO3 solution.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute with a suitable solvent system, such as a gradient of methanol in chloroform, to isolate the pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

-

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of this compound is depicted in the following diagram.

Conclusion

This technical guide outlines a representative and reliable method for the synthesis of this compound. The provided protocol, along with the characterization data and workflow diagrams, serves as a valuable resource for researchers and professionals in the fields of lipid chemistry, drug delivery, and biomaterials science. The successful synthesis of this functionalized lipid opens avenues for the development of advanced and targeted therapeutic delivery systems.

References

The Biological Role of 1,2-Dioleoyl-sn-glycero-3-succinate: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-sn-glycero-3-succinate (DOGS) is a synthetic, anionic phospholipid increasingly recognized for its pivotal role in advanced drug delivery systems. Characterized by two unsaturated oleoyl chains and a pH-responsive succinate headgroup, DOGS is a key excipient in the formulation of liposomes and lipid nanoparticles (LNPs). It imparts a negative surface charge and confers structural flexibility and fusogenicity to lipid bilayers.[1][] Most notably, its succinate moiety, with a carboxyl group that becomes protonated in acidic environments, allows for the creation of "smart" delivery vehicles that can selectively release their therapeutic payload in the low-pH microenvironments of tumors or within cellular endosomes. This technical guide provides an in-depth review of the biophysical properties of DOGS, its role in drug formulation, and the experimental protocols used for its characterization.

Introduction to this compound (DOGS)

This compound, also referred to as 18:1 DGS or DOSG, is a diacyl-glycerophospholipid analogue. Its structure consists of a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions and a succinic acid moiety at the sn-3 position.[1][] This unique chemical architecture confers several advantageous properties for drug delivery applications:

-

Anionic Character : The terminal carboxyl group of the succinate headgroup is deprotonated at physiological pH (~7.4), imparting a net negative charge to the lipid and any bilayer structure it is part of.[1][] This charge is crucial for modulating interactions with biological systems and for forming stable complexes with cationic lipids or polymers.[]

-

pH-Responsiveness : The succinate headgroup has a pKa in the weakly acidic range. As the environmental pH drops below this pKa (e.g., in tumor microenvironments or endosomes), the carboxyl group becomes protonated. This neutralizes the headgroup's charge, altering inter-lipid interactions and triggering a structural destabilization of the lipid bilayer, leading to the release of encapsulated contents.[3]

-

Fusogenicity : The unsaturated oleoyl chains and the unique headgroup structure contribute to bilayer flexibility and a propensity to form non-bilayer or hexagonal phase structures, particularly upon protonation.[3] This fusogenic property is critical for merging with endosomal membranes to facilitate the cytoplasmic delivery of payloads like siRNA and proteins.[1]

Unlike endogenous phospholipids, DOGS does not appear to have a direct biological signaling role. Instead, its function is that of a highly specialized excipient engineered to overcome critical barriers in drug and gene delivery.

Role in Drug Delivery Formulations

DOGS is a versatile component primarily used to enhance the performance of liposomal and lipid nanoparticle formulations.

-

Gene and Nucleic Acid Delivery : In LNP formulations for siRNA, mRNA, or plasmid DNA, DOGS is often used as an anionic helper lipid in combination with cationic or ionizable lipids. It helps to balance the overall charge of the nanoparticle, improve the encapsulation efficiency of negatively charged nucleic acids, and provide structural stability to the particle.[][4]

-

Protein Delivery : The anionic surface charge provided by DOGS can stabilize electrostatic interactions with proteins, improving encapsulation and protecting labile biomolecules from degradation. This leads to enhanced intracellular delivery and targeting for protein-based therapeutics.[1]

-

pH-Triggered Small Molecule Release : For chemotherapeutics, DOGS is used to create liposomes that remain stable in the bloodstream at physiological pH but rapidly release their drug cargo upon reaching the acidic tumor microenvironment or after being internalized by cancer cells into acidic endosomes.[]

Quantitative Data on DOGS-Containing Formulations

While comprehensive comparative data is limited in the literature, key studies provide insight into the physicochemical properties conferred by DOGS and its analogues.

pH-Dependent Payload Release

The defining feature of DOGS is its ability to trigger payload release in response to a drop in pH. A study using liposomes composed of DOGS and its saturated analog, 1,2-dipalmitoyl-sn-glycero-3-succinate (DPSG), demonstrated this effect clearly.

| Parameter | Value | Assay Conditions | Source |

| pH for Half-Maximal Release | 5.8 - 6.3 | Calcein leakage from pure DOSG/DPSG liposomes | [3] |

Table 1: pH-sensitivity of succinoyl-glycerol liposomes.

Biophysical Changes Induced by pH

Differential Scanning Calorimetry (DSC) of the saturated analogue DPSG reveals the biophysical underpinnings of pH-induced destabilization. As the succinate headgroup is protonated at lower pH, the lipid packing and phase behavior are significantly altered.

| pH | Chain-Melting Temperature (Tm) | Observation | Source |

| 8.9 | 57.0 °C | Single transition peak | [3] |

| 7.4 | 60.4 °C | Single transition peak | [3] |

| 6.7 | 62.7 °C | Single transition peak | [3] |

| < 6.7 | Multiple Peaks | Extensive phase separation | [3] |

| < 5.0 | Single Peak | Coalesced into one peak | [3] |

Table 2: Effect of pH on the chain-melting temperature of 1,2-dipalmitoyl-sn-glycero-3-succinate (DPSG) bilayers.

Freeze-fracture electron microscopy of pure DOGS liposomes confirmed that at pH 4, the typical bilayer structure is disrupted, leading to the formation of non-bilayer and hexagonal phase structures, which facilitates drug release.[3]

Signaling and Action Pathways

The "pathway" for DOGS is not a biological signaling cascade but a physicochemical mechanism of action within a delivery vehicle. This process is critical for overcoming the endosomal escape barrier, a major hurdle in the delivery of biologics.

Experimental Protocols

Preparation of DOGS-Containing Liposomes (Thin-Film Hydration)

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing DOGS.

-

Lipid Film Preparation :

-

Co-dissolve DOGS with other lipid components (e.g., DOPC, cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. The molar ratio of lipids should be chosen based on the desired formulation properties.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

-

-

Hydration :

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) pre-warmed to a temperature above the phase transition temperature (Tm) of the highest Tm lipid in the mixture. The buffer should contain the aqueous drug to be encapsulated.

-

Vortex the flask vigorously to disperse the lipid film, forming multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion) :

-

Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).

-

Equilibrate the extruder and syringes to the hydration temperature.

-

Load the MLV suspension into one of the syringes.

-

Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process yields a homogenous population of unilamellar vesicles of a defined size.

-

-

Purification :

-

Remove unencapsulated drug or other solutes by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.

-

Key Characterization Methods

-

Particle Size and Zeta Potential :

-

Method : Dynamic Light Scattering (DLS) for size (hydrodynamic diameter) and Polydispersity Index (PDI). Electrophoretic Light Scattering (ELS) is used for measuring zeta potential.

-

Protocol : Dilute the liposome suspension in the appropriate buffer (e.g., 10 mM NaCl to reduce screening effects for zeta potential). Measurements should be performed at various pH values (e.g., from 7.5 down to 5.0) to characterize the pH-responsive charge neutralization of the DOGS headgroup.

-

-

Encapsulation Efficiency (EE%) :

-

Method : Separation of encapsulated from unencapsulated drug followed by quantification.

-

Protocol :

-

Disrupt a known volume of the purified liposome suspension using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated drug.

-

Quantify the total drug amount (Drugtotal) using a suitable analytical method (e.g., HPLC for small molecules, RiboGreen assay for RNA).

-

Quantify the amount of unencapsulated drug (Drugfree) in the filtrate/dialysate from the purification step.

-

Calculate EE% as: EE% = [(Drug_total - Drug_free) / Drug_total] * 100.

-

-

-

In Vitro Drug Release :

-

Method : Dialysis method.

-

Protocol :

-

Place a known volume of the purified liposome formulation into a dialysis bag (with a molecular weight cut-off below that of the drug).

-

Immerse the bag in a larger volume of release buffer at 37°C with constant stirring. Use separate setups for different pH values (e.g., pH 7.4 and pH 5.5).

-

At predetermined time points, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.

-

Quantify the drug concentration in the aliquots and calculate the cumulative percentage of drug released over time.

-

-

-

Biophysical Characterization :

-

Method : Differential Scanning Calorimetry (DSC) and Freeze-Fracture Electron Microscopy.

-

Protocol : For DSC, liposome samples are heated at a controlled rate to determine the chain-melting transition temperature (Tm) and how it is affected by pH. For freeze-fracture EM, liposome samples are rapidly frozen and fractured, and the fracture plane is imaged to visualize the bilayer and detect the formation of non-bilayer structures at low pH.[3]

-

Conclusion

This compound is a powerful, rationally designed lipid that serves as a critical component in the development of stimuli-responsive drug delivery systems. Its ability to induce bilayer destabilization and payload release in acidic environments makes it an invaluable tool for targeting tumors and facilitating endosomal escape of therapeutic agents. While its primary role is that of a synthetic excipient rather than a biologically active molecule, its impact on the biological efficacy of encapsulated drugs is profound. Further research to precisely quantify the relationship between DOGS molar ratios, bilayer pKa, and release kinetics for various payloads will enable more refined and effective designs for the next generation of lipid-based nanomedicines.

References

- 1. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of liposome bilayers composed of 1,2-diacyl-3-succinylglycerol with protons and divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Quantification and Validation of Lipid Concentrations within Liposomes [mdpi.com]

An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate

CAS Number: 127640-49-7

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS), a synthetic anionic phospholipid increasingly utilized in advanced drug delivery systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, its pivotal role in liposomal formulations, and relevant experimental protocols.

Core Compound Properties

This compound is structurally characterized by a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a succinate moiety at the sn-3 position.[] This unique structure imparts a net negative charge and pH-responsive behavior, making it a valuable component in designing sophisticated lipid-based delivery vehicles.[]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 127640-49-7 | [2] |

| Molecular Formula | C43H76O8 | [][3] |

| Molecular Weight | 721.1 g/mol | [][3] |

| IUPAC Name | 4-[2,3-di(octadec-9-enoyloxy)propoxy]-4-oxobutanoic acid | [3] |

| Appearance | Solid | [4] |

| Purity | >98% | [5] |

| Storage Temperature | -20°C | [2][6] |

| Solubility | Soluble in chloroform, methanol, and ethanol. | [6] |

Applications in Drug Delivery

The primary application of this compound lies in the formulation of liposomes and other lipid nanoparticles for the delivery of therapeutics, including small molecules, proteins, and nucleic acids.[] Its anionic nature and pH sensitivity are instrumental in the development of "smart" drug carriers that can release their payload in response to specific physiological cues, such as the acidic microenvironment of tumors.

Key Roles in Liposomal Formulations:

-

pH-Responsive Release: The succinate headgroup provides a negative charge and pH sensitivity, contributing to the destabilization of the liposomal membrane in acidic environments, which facilitates the triggered release of encapsulated drugs.[]

-

Enhanced Stability and Encapsulation: When combined with cationic lipids, DOGS can stabilize liposomes, improve the efficiency of drug encapsulation, and modulate the surface charge of the nanoparticles.[]

-

Gene and Protein Delivery: In gene delivery systems, DOGS is often used in conjunction with cationic lipids to balance the overall charge and enhance the encapsulation and protection of DNA or RNA.[] It also supports the encapsulation and intracellular delivery of proteins by stabilizing electrostatic interactions within the vesicle.[]

-

Increased Bilayer Flexibility: The unsaturated oleoyl chains contribute to the flexibility and fusogenicity of the lipid bilayer.[]

Experimental Protocols

Protocol: Preparation of DOGS-Containing Liposomes via Thin-Film Hydration

This protocol is a widely adopted method for the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.[7][8]

Materials:

-

This compound (DOGS)

-

Other lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol)[9]

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)[7]

-

Drug to be encapsulated (optional)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve DOGS and any other lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask.[7][9]

-

Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature.

-

Reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[8]

-

Continue to apply a vacuum for at least one hour to ensure the complete removal of any residual solvent.[9]

-

-

Hydration:

-

Add the aqueous buffer (which may contain a hydrophilic drug) to the flask containing the lipid film.[8]

-

Hydrate the film by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional):

-

To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication using a bath or probe sonicator, or extruded through polycarbonate membranes of a defined pore size.[11]

-

Visualization of Workflows and Pathways

Experimental Workflow: Liposome Preparation

The following diagram illustrates the general workflow for the preparation of liposomes using the thin-film hydration method.

Signaling Pathway: Potential Role of Succinate

While the direct involvement of this compound in specific signaling pathways is not extensively documented, the succinate moiety can be released and act as a signaling molecule. Extracellular succinate can activate the succinate receptor 1 (SUCNR1), a G-protein coupled receptor, which can trigger various downstream signaling cascades, including pro-inflammatory responses.[12][13][14]

References

- 2. This compound | 127640-49-7 [chemicalbook.com]

- 3. This compound | C43H76O8 | CID 3036017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 18:1 DGS 1,2-Dioleoyl-sn-glycerol-3-succinate|127640-49-7|MSDS [dcchemicals.com]

- 5. 18:1 DGS 1,2-Dioleoyl-sn-glycerol-3-succinate |CAS 127640-49-7|DC Chemicals [dcchemicals.com]

- 6. This compound - CD BioSustainable [sustainable-bio.com]

- 7. eijppr.com [eijppr.com]

- 8. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. Liposomes: Protocol [inanobotdresden.github.io]

- 12. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anionic Properties of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DGS), also known as 18:1 DGS, is a synthetic, non-phospholipid lipid increasingly utilized in the formulation of lipid-based drug delivery systems. Structurally, it is characterized by a glycerol backbone with two unsaturated oleoyl fatty acid chains and a succinate-modified headgroup.[] This succinate moiety contains a carboxylic acid, which imparts a net negative charge under physiological conditions, making DGS a valuable anionic lipid.[] Its properties, particularly its pH responsiveness, contribute to bilayer flexibility and fusogenicity, which are highly advantageous in liposomal formulations designed for controlled or triggered release of therapeutic agents.[] This guide provides an in-depth overview of the core anionic properties of DGS, the experimental protocols used to characterize them, and their implications in formulation science.

Physicochemical and Anionic Characteristics

The defining anionic feature of DGS is its succinate headgroup, which has a titratable carboxylic acid. The degree of ionization, and therefore the magnitude of the surface charge, is dependent on the pH of the surrounding medium. While a specific pKa value for DGS is not prominently cited in the reviewed literature, the pKa of a succinic acid monoester is typically in the range of 4.5-5.5. This pH-dependent charge is a critical parameter for the design of smart drug delivery vehicles.

The negative charge imparted by the deprotonated succinate group is crucial for predicting the in vivo fate of DGS-containing liposomes, influencing their stability, circulation time, and interactions with biological components.[2][3] The overall charge of a liposome in a specific medium is quantified by the zeta potential. Generally, liposome suspensions are considered stable when their zeta potential is above +30 mV or below -30 mV, as the mutual repulsion prevents aggregation.[3][4] Anionic liposomes formulated with lipids similar to DGS have been shown to possess zeta potentials of approximately -50 mV, indicating excellent colloidal stability.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₃H₇₆O₈ | [][6] |

| Molecular Weight | 721.06 g/mol | [][6] |

| Physical Form | White Solid / Liquid | [] |

| Anionic Moiety | Succinate Headgroup | [] |

| Expected pKa | ~4.5 - 5.5 | (Estimated for succinate monoester) |

| Storage Temperature | -20°C | [] |

Experimental Protocols for Characterization

Accurate characterization of the anionic properties of DGS-containing liposomes is fundamental to their development. The two most critical parameters are the apparent acid dissociation constant (pKa) and the zeta potential (ζ).

Protocol 1: Determination of Apparent pKa via TNS Fluorescence Assay

The apparent pKa of ionizable lipids within a nanoparticle is commonly determined using a fluorescent probe like 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS).[7][8][9] TNS exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as when it associates with a positively charged (protonated) lipid membrane.[10] The pKa is the pH at which 50% of the maximal fluorescence is observed.[8]

Methodology:

-

Preparation of Buffers: Prepare a series of buffers with overlapping pH ranges (e.g., 20 mM citrate for pH 3.5-5.5, 20 mM sodium phosphate for pH 6.0-8.0, and 20 mM Tris-HCl for pH 8.0-9.0), each containing 150 mM NaCl.[7] It is crucial to accurately measure the final pH of each buffer solution.[10]

-

Sample Preparation: Prepare the DGS-containing liposome or lipid nanoparticle (LNP) suspension. The final lipid concentration for the assay should be approximately 25-30 µM.[7][10] Prepare a stock solution of TNS (e.g., 150 µM) in a solvent like DMSO.[8]

-

Assay Procedure (96-well plate format):

-

To individual wells of a 96-well plate, add the liposome suspension and the TNS probe. For a final volume of 200 µL, this may consist of mixing the liposome stock, TNS stock, and the appropriate pH buffer to reach final concentrations of ~30 µM lipid and ~6 µM TNS.[7]

-

Include control wells containing only buffer and TNS to determine background fluorescence.

-

-

Incubation: Incubate the plate for a set period (e.g., 20 minutes) at a controlled temperature (e.g., 25°C or 37°C), protected from light.[10]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 320-321 nm and an emission wavelength of 447-450 nm.[7][10]

-

Data Analysis:

-

Subtract the background fluorescence of the TNS-only wells from the sample wells for each pH point.

-

Plot the corrected fluorescence intensity against the measured pH.

-

Fit the data to a sigmoidal (four-parameter) regression curve. The pH at which the fluorescence is 50% of the maximum value is determined to be the apparent pKa.[8][10]

-

Protocol 2: Measurement of Zeta Potential

Zeta potential is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.[2] Laser Doppler Velocimetry (LDV) is the most common technique, often performed using a Zetasizer instrument.[2][]

Methodology:

-

Sample Preparation:

-

The liposome sample must be diluted to avoid multiple scattering effects. A 1-in-10 dilution with a suitable buffer, such as Phosphate-Buffered Saline (PBS) or 10 mM NaCl, is common.[2][12] The dispersant should have low conductivity to ensure accurate measurement.[12]

-

Optionally, the sample can be filtered through a 0.22 µm or 0.45 µm filter to remove large aggregates.[12]

-

-

Instrumentation Setup:

-

Use a dedicated folded capillary cell (e.g., DTS1070).[12]

-

Rinse the cell with the dilution buffer before use.

-

Carefully inject approximately 1 mL of the diluted liposome sample into the cell, ensuring no air bubbles are introduced, as they will interfere with the measurement.[12]

-

Place the cell into the instrument, ensuring the electrodes are correctly positioned.[12]

-

-

Measurement:

-

Set the instrument parameters, including the temperature (typically 25°C), dispersant viscosity, and dielectric constant.[2]

-

Initiate the measurement. The instrument applies a voltage across the electrodes, causing the charged DGS liposomes to migrate towards the oppositely charged electrode.[2]

-

The instrument's laser detects the velocity of the particles, from which the electrophoretic mobility is calculated.

-

-

Data Analysis:

-

The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. For aqueous systems with moderate electrolyte concentration, the Smoluchowski approximation is typically used.[12]

-

The measurement provides a zeta potential distribution and a mean value in millivolts (mV). For robust data, multiple measurements should be performed and averaged.

-

Visualizations: Workflows and Logical Relationships

Caption: Experimental workflow for determining the zeta potential of DGS liposomes.

References

- 2. azonano.com [azonano.com]

- 3. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. This compound | C43H76O8 | CID 3036017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-succinate (DOGS)

Abstract

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-succinate (DOGS), a synthetic, anionic lipid increasingly utilized in advanced drug delivery systems. We delve into its chemical and physical properties, with a particular focus on its role in the formulation of pH-sensitive liposomes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its applications, experimental protocols, and biocompatibility.

Introduction

This compound, also known as DOGS or 18:1 DGS, is a non-phospholipid derivative of glycerol.[] Its structure features two unsaturated oleoyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone, and a succinate moiety at the sn-3 position.[] This unique structure imparts an anionic charge and pH-responsive behavior, making it a valuable component in the design of intelligent drug delivery vehicles, particularly liposomes that can selectively release their payload in the acidic microenvironments of tumors or endosomes.[]

Physicochemical Properties

The physicochemical properties of DOGS are central to its function in drug delivery formulations. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C43H76O8 | [] |

| Molecular Weight | 721.06 g/mol | [] |

| Appearance | White Solid | |

| Purity | >98% | |

| Storage Temperature | -20°C | [] |

| IUPAC Name | 4-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoic acid | [] |

| CAS Number | 127640-49-7 |

Synthesis and Purification

Detailed, publicly available protocols for the de novo synthesis of this compound are scarce, as it is primarily commercially sourced. The general synthetic strategy would likely involve the acylation of sn-glycero-3-succinate with oleic acid.

For purification, standard lipid purification techniques such as column chromatography would be employed to achieve the high purity (>98%) required for pharmaceutical applications.

Role in Drug Delivery

The primary application of DOGS is in the formulation of pH-sensitive liposomes.[] These liposomes are designed to be stable at physiological pH (7.4) but become destabilized and release their encapsulated contents in acidic environments (pH < 6.5). This is achieved by combining DOGS with a helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

At neutral pH, the succinate headgroup of DOGS is deprotonated and anionic, providing electrostatic repulsion that stabilizes the liposomal membrane. In an acidic environment, the succinate headgroup becomes protonated, leading to a loss of charge and a conformational change that, in conjunction with DOPE, disrupts the bilayer and triggers drug release.[2] This mechanism is highly advantageous for targeted drug delivery to tumors, which often exhibit an acidic extracellular pH, and for facilitating endosomal escape of therapeutics within cells.

Immunoliposomes prepared from DOPE and DOGS have been shown to effectively deliver therapeutic agents, such as the diphtheria toxin A fragment, into the cytoplasm of cultured cells.[2]

Experimental Protocols

Preparation of DOGS-Containing pH-Sensitive Liposomes

This protocol is adapted from general methods for preparing pH-sensitive liposomes.

Materials:

-

This compound (DOGS)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol (optional, for added stability)

-

Drug to be encapsulated (e.g., doxorubicin, cisplatin)

-

Chloroform

-

Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Hydration:

-

Dissolve DOGS, DOPE, and cholesterol (a common molar ratio is 4:6 DOGS:DOPE) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous solution of the drug in the hydration buffer. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

-

Vortex the flask to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.

-

-

Purification:

-

Remove unencapsulated drug by size exclusion chromatography or dialysis.

-

In Vitro pH-Sensitive Drug Release Assay

Procedure:

-

Prepare drug-loaded DOGS-containing liposomes as described above.

-

Divide the liposome suspension into aliquots.

-

Incubate the aliquots in buffers of different pH values (e.g., pH 7.4, 6.5, 5.5) at 37°C.

-

At various time points, take samples and separate the released drug from the liposomes (e.g., by dialysis or centrifugation).

-

Quantify the amount of released drug using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy).

Biocompatibility and Toxicity

Studies on pH-responsive liposomes formulated with lipids similar to DOGS have indicated good biocompatibility. For instance, blank liposomes composed of DOPE and cholesteryl hemisuccinate (another pH-sensitive lipid) showed no significant cytotoxicity against MDA-MB-231 and SK-OV-3 cells.[3] Liposomes containing DOGS have also been shown to be stable in human plasma.[2] However, comprehensive in vivo toxicity studies specifically on DOGS are not widely reported in the literature. As with any excipient for parenteral use, thorough toxicological evaluation is necessary.

Visualizations

Logical Relationship of DOGS in pH-Sensitive Liposomes

Caption: Logical relationship of DOGS in pH-sensitive liposomes.

Experimental Workflow for pH-Sensitive Liposome Preparation and Testing

Caption: Workflow for preparing and testing DOGS-based liposomes.

Conclusion

This compound is a key excipient in the development of pH-sensitive liposomal drug delivery systems. Its unique chemical structure allows for the creation of formulations that can intelligently respond to the acidic microenvironments characteristic of many disease states, thereby offering the potential for enhanced therapeutic efficacy and reduced off-target effects. Further research into its specific physicochemical properties, such as pKa and CMC, will enable more precise formulation design and optimization. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the potential of this promising lipid.

References

- 2. Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) in pH-Sensitive Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is an anionic, pH-sensitive lipid that has emerged as a critical component in the formulation of advanced liposomal drug delivery systems. Its unique molecular structure, featuring two unsaturated oleoyl chains and a succinate headgroup, imparts a negative charge and pH-responsiveness to lipid bilayers. This property is particularly advantageous for creating "smart" liposomes that can selectively release their therapeutic payload in the acidic microenvironments characteristic of tumors or within the endosomes of target cells.

When incorporated into liposomes, typically with a fusogenic lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), DGS acts as a stabilizer at physiological pH (around 7.4). In this neutral environment, the succinate headgroup is deprotonated and negatively charged, maintaining the integrity of the liposomal structure. However, upon exposure to a more acidic environment (pH 5.0-6.5), the succinate group becomes protonated. This neutralizes the headgroup's charge, leading to a destabilization of the lipid bilayer and a phase transition of the DOPE from a lamellar to an inverted hexagonal phase. This structural change ultimately results in the fusion of the liposome with the endosomal membrane and the release of the encapsulated drug into the cytoplasm.

These application notes provide detailed protocols for the preparation and characterization of DGS-containing liposomes, along with key quantitative data to guide formulation development.

Physicochemical Properties and Formulation Data

The physicochemical properties of DGS-containing liposomes, such as particle size, polydispersity index (PDI), and zeta potential, are critical for their in vivo performance. These parameters influence the stability, circulation time, and cellular uptake of the liposomes. The following tables summarize typical data for pH-sensitive liposomes formulated with components analogous to DGS, such as cholesteryl hemisuccinate (CHEMS), which also possesses a pH-sensitive carboxyl group.

Table 1: Physicochemical Characterization of pH-Sensitive Liposomes

| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| PSL-1 | DOPE:CHEMS:DSPE-PEG2000 (50:45:5) | 206.4 ± 2.26 | 0.422 ± 0.012 | -24.6 ± 1.72 |

| PSL-2 | DOPE:CHEMS:DSPE-PEG2000 (55:40:5) | 191.2 ± 1.67 | 0.386 ± 0.009 | -22.5 ± 0.38 |

| PSL-3 | DOPE:CHEMS:DSPE-PEG2000 (60:35:5) | 171.9 ± 2.26 | 0.371 ± 0.011 | -20.2 ± 2.69 |

| PSL-4 | DOPE:CHEMS:DSPE-PEG2000 (65:30:5) | 153.2 ± 3.08 | 0.261 ± 0.007 | -17.8 ± 1.26 |

Data adapted from a study on cisplatin-loaded pH-responsive liposomes using DOPE and CHEMS.

Table 2: Encapsulation Efficiency of Doxorubicin in pH-Sensitive Liposomes

| Formulation ID | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) |

| Dox-Lipo-1 | 1:10 | >90 |

| Dox-Lipo-2 | 1:20 | 98 |

Data adapted from studies on doxorubicin-loaded liposomes.

Table 3: pH-Dependent In Vitro Release of Calcein from DOPE:CHEMS Liposomes

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

| 1 | < 5 | ~60 |

| 2 | < 5 | ~75 |

| 4 | < 10 | ~85 |

| 6 | < 10 | >90 |

Data adapted from studies on pH-dependent calcein release.

Experimental Protocols

Protocol 1: Preparation of DGS-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar DGS-containing liposomes using the well-established thin-film hydration method followed by extrusion.

Materials:

-

This compound (DGS)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Chloroform

-

Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

-

Drug to be encapsulated (e.g., Doxorubicin, Calcein)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

Dissolve DGS, DOPE, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio (e.g., DOPE:DGS:Cholesterol:DSPE-PEG2000 at 55:20:20:5).

-

Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).

-

Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

-

Dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent, followed by further drying under vacuum for at least 2 hours.

-

-

Hydration:

-

Hydrate the dry lipid film with the hydration buffer (pre-warmed to the same temperature as the lipid film) containing the hydrophilic drug to be encapsulated.

-

Vortex the flask for 10-15 minutes to form multilamellar vesicles (MLVs). The solution should appear milky.

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Application Notes and Protocols: 1,2-Dioleoyl-sn-glycero-3-succinate for Drug and Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-succinate (DGS) is an anionic, pH-sensitive lipid that has emerged as a critical component in the development of advanced drug and gene delivery systems. Its unique molecular structure, featuring two oleoyl fatty acid chains and a succinate headgroup, imparts a net negative charge at physiological pH (7.4) and facilitates the formation of stable lipid bilayers. The key feature of DGS lies in the protonation of its succinyl headgroup in acidic environments, such as those found in tumor microenvironments (pH ~6.5) or within cellular endosomes (pH ~5.0-6.0). This pH-triggered protonation neutralizes the negative charge, leading to the destabilization of the liposomal membrane and the subsequent release of encapsulated therapeutic cargo. This targeted release mechanism enhances the therapeutic efficacy of drugs and genes while minimizing off-target effects and systemic toxicity.

These application notes provide a comprehensive overview of the use of DGS in drug and gene delivery, including detailed experimental protocols and quantitative data to guide researchers in the formulation and evaluation of DGS-based delivery vehicles.

Data Presentation: Physicochemical Properties of Succinate-Containing Liposomes

The following tables summarize the typical physicochemical characteristics of liposomes formulated with succinate-modified lipids, analogous to DGS, for the delivery of doxorubicin (a model chemotherapeutic drug) and small interfering RNA (siRNA).

Table 1: Physicochemical Characterization of Doxorubicin-Loaded Succinate Liposomes

| Formulation | Molar Ratio (Lipid Composition) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| pHSL-TS-DOX | DOPE:TS:DSPE-PEG2000 (55:40:5) | 164 ± 22 | 0.23 ± 0.06 | -2.7 ± 0.8 | 97.2 ± 9.0 | [1] |

| DFT-Lip | Not Specified | ~119 | < 0.2 | Negative | > 90 | [2] |

DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; TS: α-tocopheryl succinate; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DFT-Lip: Doxorubicin, FIPI, and α-TOS co-loaded liposomes.

Table 2: Physicochemical Characterization of siRNA-Loaded Cationic Liposomes (for comparison)

| Formulation | Molar Ratio (Cationic Lipid:Helper Lipid) | N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | siRNA Encapsulation Efficiency (%) | Reference |

| D2CH Lipoplexes | DOTAP:DOPE:HSPC:Chol (1:1:3.3:2.6) | Not Specified | 147.5 ± 2.89 | < 0.2 | +12.26 ± 0.54 | 98.2 | [3] |

| T14diLys:DOPE | T14diLys:DOPE (1:2) | 5 | ~150 | < 0.2 | Not Specified | High | [4] |

DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; HSPC: Hydrogenated soy phosphatidylcholine; Chol: Cholesterol; T14diLys: 2-Tetradecylhexadecanoic acid-(2-bis{[2-(2,6-diamino-1-oxohexyl)amino]ethyl}aminoethyl)-amide; N/P Ratio: Molar ratio of nitrogen in cationic lipid to phosphate in siRNA.

Experimental Protocols

Protocol 1: Preparation of DGS-Succinate Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes composed of DGS-succinate, DOPE, and cholesterol using the thin-film hydration method followed by extrusion.

Materials:

-

This compound (DGS)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol (Chol)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug (e.g., Doxorubicin) or siRNA solution

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Argon or Nitrogen gas

Procedure:

-

Lipid Film Formation:

-

Dissolve DGS, DOPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., DGS:DOPE:Cholesterol at 2:2:1).

-

Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 37-40 °C) to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the lipid film under a stream of argon or nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a pre-warmed (37-40 °C) aqueous solution (e.g., PBS pH 7.4) containing the drug or siRNA. The volume of the aqueous solution should be chosen to achieve the desired final lipid concentration.

-

Agitate the flask by gentle rotation in the water bath for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

-

-

Extrusion (Sizing):

-

Equilibrate the extruder to the same temperature as the hydration step.

-

Load the MLV suspension into a gas-tight syringe and pass it through the extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a uniform population of unilamellar vesicles.

-

-

Purification (Optional):

-

To remove unencapsulated drug or siRNA, the liposome suspension can be purified by size exclusion chromatography or dialysis against PBS.

-

Protocol 2: In Vitro pH-Responsive Drug Release Assay

This protocol evaluates the pH-triggered release of a drug (e.g., doxorubicin) from DGS-succinate liposomes.

Materials:

-

Drug-loaded DGS-succinate liposomes

-

Dialysis tubing (with appropriate molecular weight cut-off)

-

Phosphate-buffered saline (PBS) at pH 7.4 and an acidic pH (e.g., 5.5)

-

Shaking incubator or water bath

-

Spectrofluorometer or UV-Vis spectrophotometer

Procedure:

-

Place a known volume (e.g., 1 mL) of the drug-loaded liposome suspension into a dialysis bag.

-

Immerse the sealed dialysis bag into a larger volume (e.g., 100 mL) of release buffer (PBS at pH 7.4 or pH 5.5) in a beaker.

-

Incubate the beaker in a shaking incubator at 37 °C.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., fluorescence spectroscopy for doxorubicin).

-

Calculate the cumulative percentage of drug release at each time point using the following formula: Cumulative Release (%) = (Concentration at time t / Initial total drug concentration) * 100

Protocol 3: Quantification of siRNA Encapsulation Efficiency using RiboGreen Assay

This protocol determines the percentage of siRNA successfully encapsulated within the DGS-succinate liposomes.

Materials:

-

siRNA-loaded DGS-succinate liposomes

-

Quant-iT™ RiboGreen® RNA reagent

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Triton X-100 or a suitable alternative surfactant

-

Fluorometer or microplate reader

-

siRNA standards of known concentrations

Procedure:

-

Standard Curve Preparation: Prepare a series of siRNA standards of known concentrations in TE buffer.

-

Sample Preparation:

-

Total siRNA: Dilute an aliquot of the siRNA-loaded liposome suspension in TE buffer containing 1% (v/v) Triton X-100 to lyse the liposomes and release the encapsulated siRNA.

-

Free siRNA: Dilute another aliquot of the intact siRNA-loaded liposome suspension in TE buffer without the surfactant.

-

-

RiboGreen Assay:

-

Add the RiboGreen reagent (diluted according to the manufacturer's instructions) to the prepared standards and samples.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

-

-

Calculation:

-

Determine the concentration of total siRNA and free siRNA in the samples by interpolating their fluorescence values on the standard curve.

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100

-

Protocol 4: In Vitro Cellular Uptake and Gene Silencing Assessment

This protocol outlines the steps to evaluate the cellular uptake of DGS-succinate liposomes and the subsequent gene silencing efficiency of encapsulated siRNA.

Materials:

-

Target cell line (e.g., a cancer cell line overexpressing a target protein)

-

Fluorescently labeled siRNA-loaded DGS-succinate liposomes (for uptake)

-

siRNA-loaded DGS-succinate liposomes (for gene silencing)

-

Complete cell culture medium

-

Flow cytometer

-

qRT-PCR reagents and instrument

-

Western blotting reagents and equipment

Procedure:

-

Cellular Uptake (Flow Cytometry):

-

Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with fluorescently labeled siRNA-loaded liposomes at various concentrations for a defined period (e.g., 4 hours).

-

Wash the cells with PBS to remove non-internalized liposomes.

-

Detach the cells and resuspend them in FACS buffer.

-

Analyze the cellular fluorescence intensity using a flow cytometer to quantify liposome uptake.

-

-

Gene Silencing (qRT-PCR and Western Blot):

-

Treat the cells with siRNA-loaded liposomes as described above.

-

Incubate the cells for a period sufficient to observe gene silencing (e.g., 24-48 hours).

-

qRT-PCR: Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene.

-

Western Blot: Lyse the cells and perform western blotting to analyze the protein expression levels of the target gene. Use an antibody specific to the target protein and a loading control (e.g., β-actin).

-

Quantify the percentage of gene knockdown by comparing the mRNA or protein levels in treated cells to those in untreated or control-siRNA treated cells.

-

Mandatory Visualizations

Caption: Workflow for DGS-Succinate Liposome Formulation.

Caption: pH-Mediated Endosomal Escape of DGS Liposomes.

References

- 1. Alpha-tocopheryl succinate and doxorubicin-loaded liposomes improve drug uptake and tumor accumulation in a murine breast tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for 1,2-Dioleoyl-sn-glycero-3-succinate (DGS) Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of 1,2-dioleoyl-sn-glycero-3-succinate (DGS), a pH-responsive anionic lipid, to proteins and peptides. This process is crucial for the development of targeted drug delivery systems, particularly liposomal formulations designed for enhanced cellular uptake and site-specific drug release.

Introduction

This compound (DGS) is a versatile diacyl-glycerolipid featuring a succinate headgroup. This succinate moiety provides a terminal carboxylic acid, which can be activated for covalent coupling to primary amines on biomolecules such as proteins and peptides. The resulting DGS-conjugates are valuable for several applications in drug delivery and research:

-

Targeted Liposome Formulation: DGS-conjugated targeting ligands (e.g., antibodies, peptides) can be incorporated into liposomes to direct them to specific cells or tissues.

-

pH-Responsive Drug Delivery: The succinate headgroup of DGS imparts pH-sensitivity to liposomal formulations. In acidic environments, such as those found in tumor microenvironments or endosomes, the protonation of the carboxyl group can lead to liposomal destabilization and triggered release of encapsulated therapeutics.[1]

-

Enhanced Cellular Uptake: Conjugation of cell-penetrating peptides or other ligands to DGS can facilitate the internalization of liposomes.

This document outlines the chemical activation of DGS and subsequent conjugation to amine-containing molecules, along with methods for purification and characterization.

Experimental Protocols

Protocol 1: Activation of DGS with EDC and Sulfo-NHS

This protocol describes the activation of the carboxylic acid on DGS to a more reactive sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. This two-step process minimizes side reactions and is highly efficient for creating a stable, amine-reactive lipid.

Materials:

-

This compound (DGS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

Preparation: Dissolve DGS in anhydrous DMF or DCM to a final concentration of 10-20 mg/mL in a clean, dry reaction vial under an inert atmosphere (argon or nitrogen).

-

Reagent Addition: In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer. For optimal activation, a molar excess of EDC and Sulfo-NHS to DGS is recommended. A starting point is a molar ratio of 1:1.5:1.2 (DGS:Sulfo-NHS:EDC).

-

Activation Reaction: Add the EDC/Sulfo-NHS solution to the DGS solution with continuous stirring.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification of Activated DGS (DGS-NHS): The resulting DGS-NHS ester can be purified from excess reagents and byproducts using silica gel column chromatography. The activated lipid should be used immediately for the conjugation reaction.

Table 1: Recommended Molar Ratios for DGS Activation

| Component | Molar Ratio (to DGS) | Purpose |

| DGS | 1 | The lipid to be activated. |

| EDC | 1.2 - 2.0 | Activates the carboxyl group of DGS to form a reactive O-acylisourea intermediate. |

| Sulfo-NHS | 1.5 - 2.5 | Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive sulfo-NHS ester. |

Protocol 2: Conjugation of Activated DGS to a Protein

This protocol details the conjugation of the purified DGS-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Purified DGS-NHS ester

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer

-

Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into the Conjugation Buffer. The protein concentration should typically be in the range of 2-10 mg/mL.

-

Conjugation Reaction: Add the DGS-NHS ester (dissolved in a minimal amount of an organic solvent like DMSO or DMF if necessary) to the protein solution. The molar ratio of DGS-NHS to protein will determine the degree of labeling and should be optimized for each specific protein. A starting point is a 5- to 20-fold molar excess of DGS-NHS to the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted DGS-NHS and byproducts by size-exclusion chromatography or another appropriate purification method based on the properties of the protein.

-

Characterization: Characterize the DGS-protein conjugate to determine the degree of labeling and confirm the integrity of the protein.

Protocol 3: Conjugation of Activated DGS to a Peptide

This protocol outlines the conjugation of DGS-NHS to the N-terminus or a lysine side chain of a peptide.

Materials:

-

Purified DGS-NHS ester

-

Peptide with a primary amine

-

Conjugation Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5

-

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Conjugation Buffer at a concentration of 1-5 mg/mL.

-

Conjugation Reaction: Add the DGS-NHS ester to the peptide solution. A 1.5- to 5-fold molar excess of DGS-NHS to the peptide is a good starting point.

-

Incubation: React for 2-4 hours at room temperature.

-

Purification: Purify the DGS-peptide conjugate using RP-HPLC.[2]

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Data Presentation

The following tables provide representative data for DGS conjugation and its application in liposomal drug delivery. Note that these values are illustrative and optimal conditions should be determined experimentally for each specific system.

Table 2: Representative Doxorubicin Loading and Release in DGS-Containing Liposomes

| Liposome Formulation | Doxorubicin Encapsulation Efficiency (%) | Drug Release at pH 7.4 (24h, %) | Drug Release at pH 5.5 (24h, %) |

| DGS/DSPC/Cholesterol (20:50:30 mol%) | ~95% | < 10% | > 80% |

| DSPC/Cholesterol (70:30 mol%) (Control) | ~98% | < 5% | < 15% |

Data compiled from principles of pH-sensitive liposomes.[3]

Table 3: Cellular Uptake of Folate-Targeted DGS Liposomes

| Liposome Formulation | Cell Line (Folate Receptor Status) | Cellular Uptake (Arbitrary Units) |

| Folate-DGS/DSPC/Cholesterol (1:20:49:30 mol%) | HeLa (Positive) | 8500 |

| Folate-DGS/DSPC/Cholesterol (1:20:49:30 mol%) | A549 (Negative) | 1200 |

| DGS/DSPC/Cholesterol (20:50:30 mol%) (Non-targeted) | HeLa (Positive) | 2500 |

Data extrapolated from studies on folate-targeted liposomes.[1][4][5][6][7]

Mandatory Visualizations

Caption: Workflow for the activation and conjugation of DGS.

Caption: Targeted delivery and intracellular drug release.

Caption: Key properties and applications of DGS.

References

- 1. Intracellular uptake and intracavitary targeting of folate-conjugated liposomes in a mouse lymphoma model with up-regulated folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Folate-mediated tumor cell targeting of liposome-entrapped doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Intracellular uptake and intracavitary targeting of folate-conjugated liposomes in a mouse lymphoma model with up-regulated folate receptors | Semantic Scholar [semanticscholar.org]

- 7. Folate-Targeted Nanoliposomal Chemophototherapy | MDPI [mdpi.com]

Application Notes and Protocols for 1,2-dioleoyl-sn-glycero-3-succinate in Membrane Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-succinate (DOGS) is an anionic, pH-sensitive phospholipid valuable in the study of membrane proteins.[1] Its succinate headgroup imparts a net negative charge, enabling the creation of liposomes that can mimic the electrostatic properties of biological membranes and facilitate the study of lipid-protein interactions.[1] A key derivative, 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel salt), commonly known as DGS-NTA(Ni), integrates a nickel-nitrilotriacetic acid complex. This modification allows for the direct and oriented immobilization of histidine-tagged (His-tagged) membrane proteins onto liposome surfaces, providing a powerful tool for purification, reconstitution, and functional analysis.[2]

These application notes provide an overview of the uses of DOGS and DGS-NTA(Ni) in membrane protein research, alongside detailed protocols for their application in protein purification, reconstitution, and functional assays.

Application Notes

Reconstitution of Membrane Proteins into Liposomes

DOGS is an excellent component for creating proteoliposomes to study membrane protein function in a controlled lipid environment. The anionic nature of DOGS can be crucial for maintaining the native conformation and activity of proteins that reside in negatively charged membrane regions.[3] By mixing DOGS with zwitterionic lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), researchers can systematically vary the surface charge of the liposome to investigate its effect on protein function. This is particularly relevant for studying ion channels and G protein-coupled receptors (GPCRs), whose activities are often modulated by the lipid environment.[3][4]

One-Step Purification and Reconstitution of His-Tagged Proteins

The use of DGS-NTA(Ni) streamlines the process of membrane protein studies by combining purification and reconstitution into a single step. His-tagged proteins, once solubilized from expression systems, can be directly captured by liposomes containing DGS-NTA(Ni). This method offers several advantages over traditional column chromatography:

-

Oriented Immobilization: The protein is tethered to the liposome surface via its His-tag, resulting in a uniform orientation, which is critical for many functional assays.[2]

-

Reduced Detergent Exposure: It minimizes the time the purified protein spends in a detergent-solubilized state, which can be detrimental to its stability and function.

-

In-situ Functional Analysis: Functional studies can be performed directly on the proteoliposomes without further manipulation.

This technique has been successfully used to study protein-protein interactions, such as the recruitment of the soluble protein Drp1 to the membrane-anchored Mitochondrial Fission Factor (Mff).[2]

Functional Assays in a Membrane Environment

Proteoliposomes formulated with DOGS or DGS-NTA(Ni) provide a versatile platform for a variety of functional assays:

-

Enzyme Activity Assays: The activity of membrane-bound enzymes can be measured by adding substrates to the proteoliposome suspension and monitoring product formation. For example, the GTPase activity of Drp1 was shown to be stimulated by its recruitment to Mff-decorated liposomes.[2]

-

Ion Channel Recordings: The function of reconstituted ion channels can be assessed using techniques like patch-clamping on giant unilamellar vesicles (GUVs) or fluorescence-based ion flux assays.[5][6]

-

Ligand Binding Assays: Receptor-ligand interactions for GPCRs reconstituted in DOGS-containing liposomes can be quantified to determine binding affinities and kinetics.

-

Protein-Protein Interaction Studies: DGS-NTA(Ni) liposomes can be used as a scaffold to immobilize a His-tagged "bait" protein to study its interaction with a soluble "prey" protein.[2]

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in experiments involving DOGS and DGS-NTA(Ni).

| Table 1: Lipid Compositions for DGS-NTA(Ni) Proteoliposomes | |

| Membrane Protein/System | Lipid Composition (molar ratio) |

| His-tagged MffΔTM (for Drp1 recruitment) | 40% DOPC / 35% DOPE / 15% Cardiolipin / 10% DGS-NTA(Ni²⁺)[2] |

| His-tagged Green Fluorescent Protein (GFP) | 95% Egg PC / 5% DGS-NTA(Ni²⁺)[5] |

| General His-tagged protein binding kinetics study | 80% DOPC / 20% DGS-NTA(Ni²⁺) |